molecular formula C36H50O4 B5057660 3,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-1,2-benzenediol

3,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-1,2-benzenediol

Cat. No. B5057660
M. Wt: 546.8 g/mol
InChI Key: GZOWLBJDEOAEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-1,2-benzenediol, commonly known as BHT-DOX, is a synthetic antioxidant and a potent free radical scavenger. It is widely used in various fields such as food, cosmetics, and pharmaceuticals due to its ability to protect against oxidative stress.

Mechanism of Action

BHT-DOX exerts its antioxidant activity by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing damage to cells. It also chelates metal ions, which can catalyze the production of free radicals. BHT-DOX has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
BHT-DOX has been shown to protect against oxidative stress-induced damage in various cell types. It has been shown to prevent lipid peroxidation, protein oxidation, and DNA damage. BHT-DOX has also been shown to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

BHT-DOX is a potent antioxidant and free radical scavenger, making it an ideal compound for studying oxidative stress-induced damage in cells. It is also relatively stable and has a long shelf life. However, BHT-DOX can be toxic at high concentrations, and its effects on cells may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on BHT-DOX. One area of interest is the development of BHT-DOX-based therapies for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of interest is the study of the effects of BHT-DOX on aging and lifespan. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory and anti-cancer effects of BHT-DOX.

Synthesis Methods

BHT-DOX can be synthesized by the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 1,2-benzenediol in the presence of a base catalyst. The reaction is carried out under reflux in a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

BHT-DOX has been extensively studied for its antioxidant and free radical scavenging properties. It has been shown to protect against oxidative stress-induced damage in various cell types, including neuronal cells, liver cells, and heart cells. BHT-DOX has also been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

3,6-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50O4/c1-33(2,3)25-17-21(18-26(31(25)39)34(4,5)6)15-23-13-14-24(30(38)29(23)37)16-22-19-27(35(7,8)9)32(40)28(20-22)36(10,11)12/h13-14,17-20,37-40H,15-16H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOWLBJDEOAEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=C(C(=C(C=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol

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